3-Oxabicyclo[3.2.0]heptane-2,4-dione

Catalog No.
S794680
CAS No.
4462-96-8
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.2.0]heptane-2,4-dione

CAS Number

4462-96-8

Product Name

3-Oxabicyclo[3.2.0]heptane-2,4-dione

IUPAC Name

3-oxabicyclo[3.2.0]heptane-2,4-dione

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2

InChI Key

NMNZZIMBGSGRPN-UHFFFAOYSA-N

SMILES

C1CC2C1C(=O)OC2=O

Canonical SMILES

C1CC2C1C(=O)OC2=O

The exact mass of the compound 3-Oxabicyclo[3.2.0]heptane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS 4462-96-8), commonly known as cis-cyclobutane-1,2-dicarboxylic anhydride, is a highly strained bicyclic compound featuring a four-membered cyclobutane ring fused to a five-membered anhydride ring [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, stereospecific precursor for synthesizing cyclobutane-containing polymers, mechanophores, and semirigid pharmaceutical active ingredients. Unlike unstrained aliphatic anhydrides, its built-in ring strain and locked cis-geometry drive unique ring-opening polymerizations and cycloadditions, making it an indispensable intermediate for high-thermal-stability polyesters and stress-responsive smart materials [1].

Substituting 3-oxabicyclo[3.2.0]heptane-2,4-dione with generic aliphatic anhydrides like succinic anhydride or larger fused systems like hexahydrophthalic anhydride (HHPA) fundamentally alters downstream material properties and reaction viabilities[1]. Succinic anhydride lacks the conformational rigidity required to lock pharmaceutical intermediates into active semirigid geometries, resulting in flexible chains that fail to bind specific receptor pockets. Conversely, larger rings like HHPA introduce excessive steric bulk and lack the critical ring strain necessary to function as mechanophores or to drive specific ring-opening polymerizations. Furthermore, attempting to use trans-cyclobutane-1,2-dicarboxylic acid instead of this cis-anhydride prevents the formation of cis-fused lactone monomers, completely disrupting the synthesis of high-temperature recyclable polyesters[1].

Precursor Suitability for High-Thermal-Stability Polyesters via Ring-Opening Polymerization

When utilized as a precursor to synthesize cis-fused cyclobutene-butyrolactone (C4GBL) monomers, 3-oxabicyclo[3.2.0]heptane-2,4-dione enables the production of polyesters with 1,2-cyclobutane units integrated directly into the main chain [1]. These engineered polymers exhibit a remarkable thermal degradation onset (Td,5%) of 380 °C. In contrast, standard aliphatic polyesters derived from unstrained lactones typically exhibit Td,5% values closer to 250–280 °C. The locked cyclobutane backbone restricts chain mobility at elevated temperatures, drastically outperforming generic aliphatic polyester baselines [1].

Evidence DimensionThermal degradation onset (Td,5%) of derived polyester
Target Compound Data380 °C (C4GBL-derived polymer)
Comparator Or Baseline~250–280 °C (Standard aliphatic polyesters)
Quantified Difference>100 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) of main-chain cyclobutane polyesters

Procurement of this specific anhydride is essential for developing next-generation recyclable plastics that must withstand high-temperature industrial processing.

Predictable Mechanophore Cleavage in Stress-Responsive Polymers

3-Oxabicyclo[3.2.0]heptane-2,4-dione (designated as the 'NCC' core in mechanochemistry) is uniquely suited for integration into mechanochemically active polymers [1]. The internal ring strain of the 1,2-substituted cyclobutane bond allows it to undergo predictable, force-induced fragmentation under acoustic fields (sonication). Control polymers utilizing standard unstrained alkane bridges (e.g., derived from succinic derivatives) do not fragment selectively under identical sonication conditions below 150 kDa thresholds [1]. The specific bicyclic strain of the target compound ensures that mechanical stress is localized and released precisely through the cyclobutane ring.

Evidence DimensionForce-induced polymer scission (mechanochemical cleavage)
Target Compound DataPredictable, selective fragmentation at the cyclobutane core
Comparator Or BaselineNo selective fragmentation (unstrained alkane bridge controls)
Quantified DifferenceBinary transition from non-cleavable to selectively cleavable under acoustic stress
ConditionsSonication of polymer chains (<150 kDa) in acoustic fields

Buyers engineering self-healing, stress-indicating, or self-immolative materials must use this strained bicyclic core rather than unstrained aliphatic alternatives.

Strict Stereochemical Control for Semirigid Pharmaceutical Analogs

In the synthesis of semirigid neurotransmitter analogs, 3-oxabicyclo[3.2.0]heptane-2,4-dione provides an absolute cis-1,2-geometry that cannot be achieved using flexible precursors [1]. While succinic anhydride yields highly flexible derivatives that adopt multiple conformations in solution, the cyclobutane-fused anhydride locks the functional groups into a specific spatial arrangement. This rigidity allows the resulting cis-cyclobutane derivatives to act as equipotent muscarinic agonists in specific assays, whereas flexible or trans-isomer counterparts exhibit drastically different or weaker receptor binding affinities[1].

Evidence DimensionConformational flexibility (dihedral angle variance)
Target Compound DataLocked cis-1,2-geometry (restricted conformational space)
Comparator Or BaselineUnrestricted bond rotation (Succinic anhydride derivatives)
Quantified DifferenceComplete restriction of the functional group dihedral angle
ConditionsReceptor binding assays for muscarinic agonists

Crucial for medicinal chemistry procurement where locking an API into its active conformation is required to maintain target affinity and reduce off-target effects.

Synthesis of High-Performance Recyclable Polyesters

Directly utilizing the compound's ability to form cis-fused lactones, it is the premier starting material for manufacturing advanced polyesters that require a thermal degradation onset of up to 380 °C, making it ideal for aerospace or high-heat automotive plastics[1].

Development of Mechanochemical Smart Polymers

Leveraging its specific ring strain and bond lengths, this anhydride is incorporated into polymer backbones to create stress-responsive materials that selectively cleave under mechanical or acoustic stress, useful for structural health monitoring[2].

Production of Conformationally Constrained APIs

Used by pharmaceutical manufacturers to synthesize cis-1,2-disubstituted cyclobutane active ingredients, ensuring strict stereochemical control and conformational rigidity necessary for targeting specific neuroreceptors or enzyme active sites [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4462-96-8
7687-27-6

Dates

Last modified: 08-15-2023

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